molecular formula C4H7O5P-2 B1264225 2-Methylpropanoyl phosphate(2-)

2-Methylpropanoyl phosphate(2-)

Cat. No.: B1264225
M. Wt: 166.07 g/mol
InChI Key: NFNSOHPYYIZPLS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropanoyl phosphate(2-) is dianion of 2-methylpropanoyl phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is a conjugate base of a 2-methylpropanoyl phosphate.

Scientific Research Applications

Synthesis Applications

Benzoyl methyl phosphates, including 2-methylpropanoyl phosphate, have been used as biomimetic acylating agents in environmentally friendly synthesis methods. For example, they played a key role in the synthesis of 2-phenylbenzimidazoles in water, demonstrating an efficient, catalyst- and auxiliary-free method (Hidemasa Hikawa et al., 2014).

Biomedical Applications

In biomedical research, compounds like 2-(methacryloyloxy)ethyl choline phosphate have been polymerized into multivalent choline phosphate, which shows promise as a universal biomembrane adhesive. This application is significant for tissue engineering and drug delivery, offering rapid, strong attachment to any mammalian cell membrane and fast internalization (Xifei Yu et al., 2013).

Biofuel Production

2-Methylpropan-1-ol (isobutanol), produced from glucose via a modified amino acid pathway in recombinant organisms, is a potential biofuel. 2-Methylpropanoyl phosphate is involved in this pathway. Anaerobic conditions, which are crucial for economical biofuel production, were made feasible through engineering of pathway enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase (S. Bastian et al., 2011).

Enzymatic Activity

2-Methylpropanoyl phosphate analogs have been studied in enzymatic reactions, particularly in the context of kinetic and cleavage products analysis. For instance, the catalytic activity of di-Zn(II) complexes on 2-hydroxypropyl p-nitrophenyl phosphate highlighted the role of cyclic phosphate intermediates in these processes (W. Tsang et al., 2009).

Biomimetic Acylation

Benzoyl methyl phosphate, a similar compound, has been used in biomimetic acylation reactions, demonstrating enhanced reactivity in neutral solutions and rapid reactions with amines. These findings are significant in understanding biochemical processes involving acyl phosphate monoesters (R. Kluger et al., 2002).

Properties

Molecular Formula

C4H7O5P-2

Molecular Weight

166.07 g/mol

IUPAC Name

2-methylpropanoyl phosphate

InChI

InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8)/p-2

InChI Key

NFNSOHPYYIZPLS-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(=O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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